Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
The compound Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring system substituted with a hydroxyl group at position 4. This core is further functionalized with a 3-fluorophenyl group and a piperidine-4-carboxylate ester moiety.
Properties
IUPAC Name |
methyl 1-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-17(25)11-5-7-22(8-6-11)14(12-3-2-4-13(19)9-12)15-16(24)23-18(27-15)20-10-21-23/h2-4,9-11,14,24H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOXQIALCZOELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound is designed to interact with these targets to provide neuroprotection and anti-inflammatory effects.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially provide neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Similar compounds with a triazole core have been noted for their high chemical stability, strong dipole moment, and hydrogen bonding ability, which could potentially influence the ADME properties of this compound.
Result of Action
The result of the compound’s action is the reduction of neuroinflammation and neurodegeneration . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A : Ethyl 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate (CAS 896292-02-7)
- Key Differences :
- Substitution at the thiazolo-triazole core: Furan-2-yl at position 2 vs. hydroxyl in the target compound.
- Aryl group: 4-Nitrophenyl vs. 3-fluorophenyl .
- In contrast, the 3-fluorophenyl group in the target compound balances lipophilicity and moderate electron withdrawal, favoring membrane permeability . The furan substituent in Compound A may engage in π-stacking interactions, while the hydroxyl group in the target compound enables hydrogen bonding, critical for target binding .
Compound B : (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Key Differences :
- Core modification: Thiazolo-triazolone vs. hydroxythiazolo-triazole .
- Substituents: 4-Methoxyphenyl and ethoxy-methylphenyl vs. 3-fluorophenyl .
- Impact :
Substituent-Driven Pharmacokinetic and Physicochemical Properties
Lipophilicity and Solubility :
- The 3-fluorophenyl group in the target compound contributes to a logP value intermediate between the hydrophilic hydroxyl group in Compound A and the lipophilic methoxy groups in Compound B. Computational models (e.g., SwissADME) predict moderate solubility (~50–100 µM) in aqueous buffers, superior to nitro-substituted analogs like Compound A .
- Piperidine-4-carboxylate ester : This ester moiety improves cell membrane permeability compared to carboxylic acid derivatives (e.g., celecoxib analogs in ), but may require metabolic activation for target engagement .
Hydrogen-Bonding Capacity :
- The 6-hydroxythiazolo-triazole group in the target compound forms intramolecular hydrogen bonds (e.g., C–H⋯O/N), stabilizing its conformation, as observed in crystallographic studies of related triazole derivatives .
Similarity Metrics :
- Tanimoto and Dice similarity indices () reveal moderate structural overlap (Tanimoto score: 0.65–0.75) between the target compound and pyrazole/triazole-based agrochemicals (e.g., ethiprole, ).
NMR Chemical Shift Analysis :
- Comparative NMR profiles () indicate that substitutions in regions A (positions 39–44) and B (29–36) of the thiazolo-triazole core significantly alter chemical environments. For example, the hydroxyl group in the target compound causes downfield shifts (~2.5 ppm) in adjacent protons compared to methoxy analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the thiazolo-triazole core via cyclization of hydrazine derivatives with thiourea or thioamides under acidic conditions .
- Step 2: Introduction of the 3-fluorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like BF₃·Et₂O .
- Step 3: Piperidine ring coupling using reductive amination or Mitsunobu reactions, optimized with solvents like DMF or THF . Key Reagents : Hydrazine derivatives, trifluoroacetic acid (TFA), and palladium catalysts for cross-coupling steps .
Q. How is the compound characterized post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR at 400–600 MHz in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 9.5–10.2 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ ≈ m/z 445.1) .
- Elemental Analysis: Confirms purity (>95%) via C, H, N, S content matching theoretical values .
Q. What in vitro assays are used for initial biological activity screening?
- Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme Inhibition: Fluorometric assays targeting kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control: Cyclization steps require precise heating (80–120°C) to avoid byproducts .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while toluene improves Friedel-Crafts reactions .
- Catalyst Screening: Pd(PPh₃)₄ increases cross-coupling efficiency (yield >70% vs. 40% without catalysts) . Example Table:
| Step | Reaction | Optimal Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | TFA, 100°C, 12 h | 65 |
| 2 | Alkylation | BF₃·Et₂O, DCM, rt, 6 h | 78 |
| 3 | Coupling | Pd(PPh₃)₄, THF, reflux, 24 h | 72 |
Q. What strategies are used to establish structure-activity relationships (SAR)?
- Substituent Variation: Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess antimicrobial potency .
- Piperidine Modification: Compare ester (COOCH₃) vs. carboxylic acid (COOH) derivatives for solubility and bioavailability .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 14-α-demethylase (PDB: 3LD6) .
Q. How can contradictions in pharmacological data across studies be resolved?
- Assay Standardization: Control variables like cell line passage number (HeLa vs. MCF-7), serum concentration (5–10% FBS), and incubation time (48–72 h) .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>98%) before biological testing .
- Mechanistic Follow-Up: Combine kinase profiling (e.g., KinomeScan) with transcriptomics to identify off-target effects .
Data Contradiction Analysis
Example Contradiction:
- Study A: Reports IC₅₀ = 12 μM against MCF-7 .
- Study B: Finds IC₅₀ = 35 μM .
Resolution: - Possible Causes: Differences in cell culture conditions (e.g., hypoxia vs. normoxia) or compound aggregation in aqueous media.
- Methodological Fix: Use dynamic light scattering (DLS) to assess aggregation and repeat assays with 0.01% pluronic F-68 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
